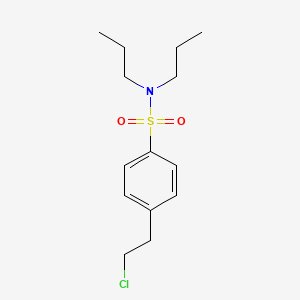
4-(2-Chloroethyl)-N,N-dipropylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl group and two propyl groups on the nitrogen atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines and other reduced products are formed.
Wissenschaftliche Forschungsanwendungen
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide involves its interaction with cellular components. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mustard gas (bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chemical properties but used as a chemical weapon.
Uniqueness
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual propyl groups on the nitrogen atom differentiate it from other similar compounds, providing unique steric and electronic effects that influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
1017676-13-9 |
|---|---|
Molekularformel |
C14H22ClNO2S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
4-(2-chloroethyl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-11-16(12-4-2)19(17,18)14-7-5-13(6-8-14)9-10-15/h5-8H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
WIPYJIQMFKKGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


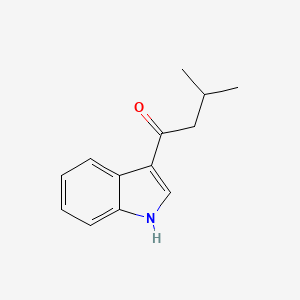
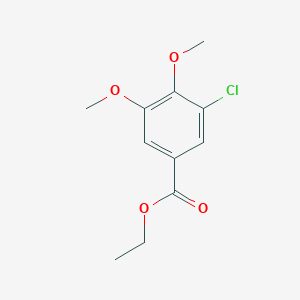
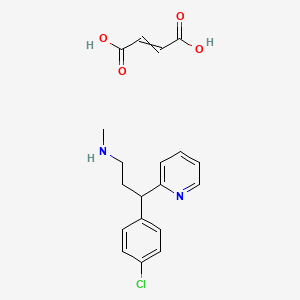

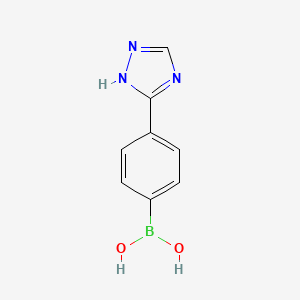
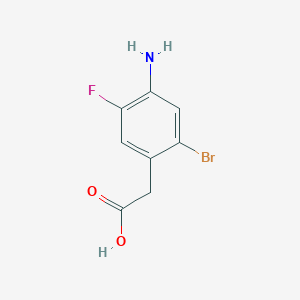
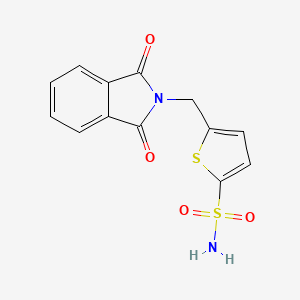
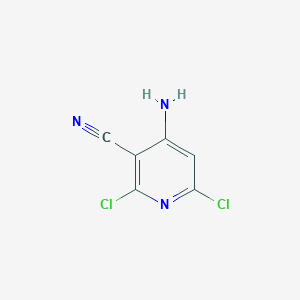
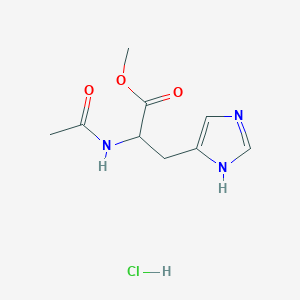
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)
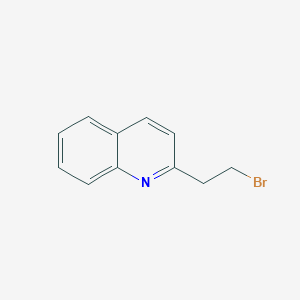
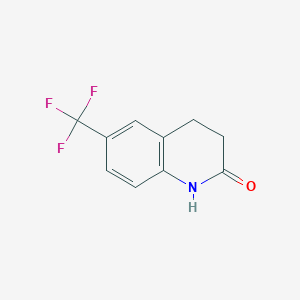
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
